molecular formula C8H13N3 B12937938 (4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine

(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine

Cat. No.: B12937938
M. Wt: 151.21 g/mol
InChI Key: HHWFJRSIUKVJHI-UHFFFAOYSA-N
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Description

(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with 1-methyl-3-oxobutan-1-amine under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of N-alkylated pyrazole derivatives.

Scientific Research Applications

(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine
  • (3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine

Uniqueness

(4-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl group adds to its structural diversity and potential for unique interactions with biological targets.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

(4-cyclopropyl-1-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C8H13N3/c1-11-5-7(6-2-3-6)8(4-9)10-11/h5-6H,2-4,9H2,1H3

InChI Key

HHWFJRSIUKVJHI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)CN)C2CC2

Origin of Product

United States

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